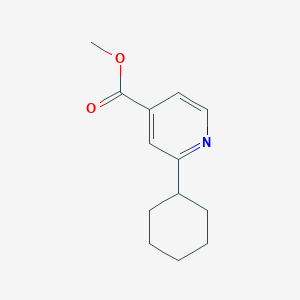

Methyl 2-cyclohexylisonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-cyclohexylisonicotinate is an organic compound with the molecular formula C13H17NO2 It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol and the pyridine ring is substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyclohexylisonicotinate can be synthesized through the esterification of 2-cyclohexylisonicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process, allowing for easier separation and purification of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or other esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in an alcohol solvent.

Major Products Formed:

Oxidation: 2-cyclohexylisonicotinic acid.

Reduction: 2-cyclohexylisonicotinyl alcohol.

Substitution: 2-cyclohexylisonicotinamide.

Scientific Research Applications

Methyl 2-cyclohexylisonicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds. It may serve as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-cyclohexylisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The ester group can undergo hydrolysis, releasing the active isonicotinic acid derivative, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Methyl 2-cyclohexylisonicotinate can be compared with other esters of isonicotinic acid and cyclohexyl-substituted compounds:

Methyl isonicotinate: Lacks the cyclohexyl group, resulting in different physicochemical properties and biological activities.

Cyclohexyl isonicotinate: Similar structure but without the ester group, affecting its reactivity and solubility.

Ethyl 2-cyclohexylisonicotinate: Similar to this compound but with an ethyl ester group, which may influence its pharmacokinetics and metabolic stability.

Biological Activity

Methyl 2-cyclohexylisonicotinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an ester derivative of isonicotinic acid. Its structure features a cyclohexyl group, which enhances its lipophilicity, allowing for better membrane permeability and interaction with various biological targets. The compound can undergo hydrolysis to release isonicotinic acid derivatives, which may be responsible for some of its biological effects.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The lipophilic nature of the cyclohexyl group facilitates its ability to penetrate cell membranes, potentially influencing cellular signaling pathways and modulating enzyme activity.

Biological Activities

-

Antimicrobial Activity

- Studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth and proliferation. This activity is particularly relevant in the context of increasing antibiotic resistance.

-

Anti-inflammatory Effects

- The compound has also shown promise as an anti-inflammatory agent. Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thereby offering potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antibacterial properties.

- Anti-inflammatory Mechanism : Another study explored the anti-inflammatory mechanism of the compound in a murine model of inflammation. Treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6, highlighting its potential as an anti-inflammatory therapeutic agent.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | |

| Antimicrobial | Escherichia coli | MIC: 32 µg/mL | |

| Anti-inflammatory | Cytokine production | Reduced TNF-α, IL-6 levels |

Applications in Medicine

Given its promising biological activities, this compound is being explored as a potential lead compound for drug development. Its structural similarity to other bioactive compounds suggests that it could serve as a scaffold for designing new therapeutic agents targeting infections and inflammatory diseases.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 2-cyclohexylpyridine-4-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |

InChI Key |

FLVLQWBHTRERDG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.